molecular formula C21H20O10 B7853720 Apigenin-7-O-glucoside

Apigenin-7-O-glucoside

Cat. No.: B7853720
M. Wt: 432.4 g/mol
InChI Key: KMOUJOKENFFTPU-MKJMBMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apigenin-7-O-glucoside, also known as Apigetrin or Cosmosiin, is a naturally occurring flavonoid glycoside. It is derived from apigenin, a flavone found in many plants, particularly in the Asteraceae family. This compound is known for its yellow crystalline appearance and is commonly found in chamomile tea and other herbal infusions . This compound is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Apigenin-7-O-glucoside can be synthesized through various methods. One common approach involves the extraction from plant sources such as Chrysanthemum morifolium. The extraction process typically includes the use of ultrasound-assisted extraction followed by purification using preparative high-performance liquid chromatography (HPLC). The optimized extraction conditions are a solid/liquid ratio of 1:20, extraction time of 35 minutes, temperature of 50°C, and ultrasound power of 350 watts .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant materials. The process includes the use of solvents like ethanol or methanol for extraction, followed by purification steps such as column chromatography. The compound is then crystallized to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Apigenin-7-O-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Apigenin and glucose.

    Oxidation: Quinones and other oxidized derivatives.

    Glycosylation: Various glycosides depending on the sugar moiety added.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUJOKENFFTPU-MKJMBMEGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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